1-Tert-butylchrysene
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Overview
Description
1-Tert-butylchrysene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a chrysene backbone substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butylchrysene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of chrysene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylchrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-butyl chrysene quinone.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Tert-butyl chrysene quinone.
Reduction: Dihydro-1-tert-butylchrysene.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Tert-butylchrysene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a probe for studying biological processes involving aromatic hydrocarbons.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in cancer research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-tert-butylchrysene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Tert-butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
Tert-butyl naphthalene: A naphthalene derivative with a tert-butyl group.
Tert-butyl anthracene: An anthracene derivative with a tert-butyl group.
Uniqueness: 1-Tert-butylchrysene is unique due to its chrysene backbone, which provides distinct chemical and physical properties compared to other tert-butyl-substituted aromatic hydrocarbons
Properties
CAS No. |
582300-44-5 |
---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-tert-butylchrysene |
InChI |
InChI=1S/C22H20/c1-22(2,3)21-10-6-9-17-19-12-11-15-7-4-5-8-16(15)18(19)13-14-20(17)21/h4-14H,1-3H3 |
InChI Key |
VXCOWUFLHZHJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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